molecular formula C11H9ClN2O B1349636 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-39-4

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No. B1349636
CAS RN: 60811-39-4
M. Wt: 220.65 g/mol
InChI Key: HGYQPVBFNWJTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” is a derivative of quinazoline , an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings . It is closely related to 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, which has been studied for its inhibitory effects on bromodomains within the Switch/Sucrose Nonfermenting Complex .


Synthesis Analysis

The synthesis of a similar compound, 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, involves the amidation of 2-aminobenzamide with 4-chlorobutanoyl chloride to give an amide, which is then cyclized using potassium tert-butoxide . This process was confirmed through NOE correlations and subsequent crystallography .

Scientific Research Applications

Synthesis and Reactivity

  • An improved synthetic route for quinazolinone natural products like 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has been developed, exploring its applicability to analogue synthesis and reactivity with various electrophilic reagents (Sutherell & Ley, 2016).

Structural Analysis

  • The structure of related compounds, such as C20H19N3O, derived from the condensation of 2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one, reveals a roughly planar molecular conformation, contributing to a better understanding of their crystal structures (Elmuradov et al., 2010).

Novel Analog Synthesis

  • A series of novel halogen-substituted deoxyvasicinone derivatives was synthesized, highlighting the versatility of this scaffold for producing diverse chemical structures (Ojo & Chowdhury, 2012).

Biological Evaluation

  • Synthesis and evaluation of a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for cytotoxicity against cancer cell lines and antimalarial activity have been conducted, demonstrating potential pharmaceutical applications (Mphahlele et al., 2016).

Antimicrobial Activity

  • Research into the antimicrobialactivity of derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one shows promise for bactericide development (Ortikov et al., 2017).

Anticancer Research

  • Novel quinazoline derivatives, including 7-chloro-2-phenyl quinazoline-4(3H)-one, have been synthesized and characterized, showing remarkable activity against the CNS SNB-75 cancer cell line, indicating their potential as antitumor agents (Noolvi & Patel, 2013).

Crystal Structure Analysis

  • The crystal structure of compounds related to 2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one has been studied, contributing valuable information for understanding the molecular configuration and interactions in such compounds (Zhurakulov et al., 2022).

Tautomeric Studies

  • A study of tetra- and octahydro-11H-pyrido[2,1-b]quinazolin-11-ones has contributed to the understanding of conformational analysis and tautomerism in this class of compounds, which is significant for their chemical behavior and potential applications (Hermecz et al., 1983).

Pharmacological Potential

  • The synthesis and preliminary pharmacological screening of quinazoline derivatives, including analyses of their antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential for development in therapeutic applications (Dash et al., 2017).

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYQPVBFNWJTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368519
Record name 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

CAS RN

60811-39-4
Record name 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 3
Reactant of Route 3
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 4
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 5
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 6
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Citations

For This Compound
2
Citations
YM Guo, H Wang, JR Yang, Q Chen… - The Journal of …, 2023 - ACS Publications
An efficient radical cascade cyclization of unactivated alkenes toward the synthesis of a series of ring-fused quinazolinones has been developed in moderate to excellent yields using …
Number of citations: 3 pubs.acs.org
OI Afanasyev, E Podyacheva, A Rudenko… - The Journal of …, 2020 - ACS Publications
A total synthesis of the vasicinone family of natural products from bulk chemicals was developed. Reductive condensation of o-nitrobenzaldehydes with amines utilizing iron …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.